molecular formula CH4N2O<br>NH2CONH2<br>CH4N2O B033335 Urea CAS No. 57-13-6

Urea

Cat. No.: B033335
CAS No.: 57-13-6
M. Wt: 60.056 g/mol
InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Description

Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH₂)₂. It is a colorless, odorless solid that is highly soluble in water and practically non-toxic. This compound plays a crucial role in the metabolism of nitrogen-containing compounds by animals and is the main nitrogen-containing substance in the urine of mammals . It is widely used in fertilizers as a source of nitrogen and is an important raw material for the chemical industry .

Mechanism of Action

Target of Action

Urea, also known as carbamide, is an organic compound that plays a crucial role in the metabolism of nitrogen-containing compounds in the body . It is the primary nitrogen-containing substance in the urine of mammals . This compound is produced in the liver from ammonia, which is produced by the deamination of amino acids .

Mode of Action

This compound’s mode of action is multifaceted and goes beyond its assumed passive role . It is a naturally occurring humectant agent that is part of the water-soluble fraction of the stratum corneum . It can both retard and promote penetration into the skin . Enhancement of skin barrier function has been frequently reported, and thus this compound is widely used to improve dryness of the skin . This compound normalizes serum sodium levels by inducing osmotic excretion of free water . It also ameliorates hyponatremia in the syndrome of inappropriate antidiuretic hormone secretion by a more specific effect, diminishing the natriuresis in association with increased medullary this compound content .

Biochemical Pathways

This compound is involved in the this compound cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body . The this compound cycle occurs mostly in the liver and kidney . The cycle plays an important role in nitrogen balance in cells and is found in organisms that produce this compound as a way to excrete excess amines . Molecules of the this compound cycle intersecting other pathways include fumarate (citric acid cycle), aspartate (amino acid metabolism), arginine (amino acid metabolism), and ammonia (amino acid metabolism) .

Pharmacokinetics

The pharmacokinetics of this compound involves the correlation among dietary nitrogen intake, this compound generation rate, and serum this compound nitrogen . This compound is produced endogenously within the body and is freely filtered by the glomerulus . These characteristics make this compound a useful endogenous marker for creatinine clearance . If the glomerular filtration rate (GFR) is decreased, as is in renal disease, creatinine clearance via the renal system is compromised .

Result of Action

This compound serves an important role in the cellular metabolism of nitrogen-containing compounds by animals and is the main nitrogen-containing substance in the urine of mammals . This compound accounts for the majority (up to 80%–90%) of the non-protein nitrogenous (NPN) waste products excreted by the body . An increase in blood this compound nitrogen (BUN) can be the result of a diet that is high in protein content or decreased renal excretion .

Action Environment

The environmental impact of this compound production presents a prime example of one of many global industries that need to be decarbonized to ameliorate climate change in the quest for sustainability . The energy- and carbon-emission-intensive, century-old this compound industry has re-captured attention . Today, global this compound manufacture from the reaction of ammonia and carbon dioxide yields 910 kg of CO2 for every ton of this compound generated . This amount of CO2 is close to the quantity of CO2 fixed during its production .

Biochemical Analysis

Biochemical Properties

Urea is considered a non-protein nitrogenous (NPN) waste product . Amino acids derived from the breakdown of protein are deaminated to produce ammonia. Ammonia is then converted to this compound via liver enzymes . Therefore, the concentration of this compound is dependent on protein intake, the body’s capacity to catabolize protein, and adequate excretion of this compound by the renal system .

Cellular Effects

This compound is released into the blood which is then cleared by kidneys . The normal range of blood this compound is 15–40 mg/dl . It is higher in men than women and more in adults than young . The this compound content over periods is influenced by the amount of protein in the diet and tends to be lower in people on low protein diet .

Molecular Mechanism

The biosynthesis of this compound is carried out by hepatic enzymes of the this compound cycle . Increased this compound production occurs on high protein diets or after gastrointestinal hemorrhage and when there is increased tissue breakdown as observed in starvation, trauma, and inflammation .

Temporal Effects in Laboratory Settings

The capacity of the normal kidney to excrete this compound is high, and in the presence of normal renal functions, this compound levels rarely rise above normal despite increased production .

Dosage Effects in Animal Models

It is known that this compound levels can be influenced by diet and other factors .

Metabolic Pathways

This compound is involved in the this compound cycle, a series of biochemical reactions that produce this compound from ammonia . This cycle involves several enzymes and cofactors, and this compound production can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported in the blood and excreted by the kidneys . It can also be reabsorbed by the kidneys to regulate blood levels .

Subcellular Localization

This compound is primarily produced in the liver and is then released into the bloodstream . From there, it is transported to the kidneys for excretion

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea was first synthesized by Friedrich Wöhler in 1828 from ammonium cyanate, marking a significant milestone in organic chemistry . Today, this compound is commercially produced from liquid ammonia and liquid carbon dioxide. These two materials are combined under high pressures and elevated temperatures to form ammonium carbamate, which then decomposes at much lower pressures to yield this compound and water .

Industrial Production Methods: Several industrial processes are used for the large-scale production of this compound, including:

Chemical Reactions Analysis

Urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include high temperatures and specific catalysts. Major products formed from these reactions include ammonia, carbon dioxide, urethanes, and barbituric acids.

Comparison with Similar Compounds

Properties

IUPAC Name

urea
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InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
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InChI Key

XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)N
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Molecular Formula

CH4N2O, Array, NH2CONH2
Record name UREA
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Related CAS

37955-36-5
Record name Urea, homopolymer
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DSSTOX Substance ID

DTXSID4021426
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Molecular Weight

60.056 g/mol
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Physical Description

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Decomposes (NTP, 1992), Decomposes
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Solubility

>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible
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Density

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³
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Vapor Pressure

0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C
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Mechanism of Action

... The primary mechanism of ammonia toxicosis appears to be inhibition of the citric acid cycle. There is an increase in anaerobic glycolysis, blood glucose, and blood lactate ... . Acidosis is manifested. The exact means by which ammonia blocks the citric acid cycle is not known. It is postulated that ammonia saturation of the glutamine-synthesizing system causes a backing-up in the citrate cycle, a decrease in its intermediates, and a decrease in energy production and cellular respiration, which leads to convulsions ... . The decrease of citrate cycle intermediates is postulated to result from reamination of pyruvic, ketoglutaric, and oxaloacetic acids.
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Impurities

Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea
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Color/Form

White crystals or powder, Tetragonal prisms

CAS No.

57-13-6, 4744-36-9, 37955-36-5
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Record name Urea
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URL http://www.hmdb.ca/metabolites/HMDB0000294
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Record name UREA
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Melting Point

275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C
Record name UREA
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Record name Urea
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03904
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARBAMIDE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name UREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Urea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name UREA
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A number of cyanate compounds (for purposes of this disclosure, a term used generically for compounds having an OCN or NCO moiety such as cyanates or isocyanates) have significant commercial applications. For example, ammonium cyanate or its equivalent urea is employed in a number of large scale uses. Urea is used as a main constituent in fertilizers, as a monomer in the production of plastics, and as an ingredient in animal feed. The large quantities of urea used are synthesized commercially by contacting carbon dioxide and ammonia at high pressure, typically 200 to 400 atms. and at temperatures between 140° to 210 degrees C. to form ammonium carbamate, which is then decomposed into urea and water with a yield of 50%. The high pressures and incomplete conversion of CO2 and NH3 necessitate the use of expensive, sophisticated reaction and separation equipment. Production of smaller quantities is, therefore, not fiscally acceptable.
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[Compound]
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cyanates
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[Compound]
Name
isocyanates
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0 (± 1) mol
Type
reactant
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Name
ammonium cyanate
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reactant
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Synthesis routes and methods II

Procedure details

A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods III

Procedure details

Amino-benzamide (6) can be cyclized to provide quinazoline-2,4-dione (7) upon treatment with urea in solvent such as NMP. Compound (7) can be treated with N,N-diethylaniline and POCl3 to give 2,4-dichloroquinazoline (8), which, when treated with NH3 in a solvent such as MeOH provides compound (9). Compound (9) can be reacted with t-butyl nitrite in THF to provide compound (10) which, when coupled with an appropriate amine NH2Q, e.g., in NMP, affords compounds of Formula (I).
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Synthesis routes and methods IV

Procedure details

To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
carbamate-co-vinyl acetate
Quantity
4.4 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
polyvinyl butyral
Quantity
1.58 g
Type
reactant
Reaction Step Four
Quantity
178.6 g
Type
reactant
Reaction Step Five
Quantity
59.9 g
Type
solvent
Reaction Step Five
Quantity
20.6 g
Type
solvent
Reaction Step Five
[Compound]
Name
5,000
Quantity
0.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
Mn polydimethylsiloxane diamine
Quantity
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Reaction Step Six
[Compound]
Name
PDMS
Quantity
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Reaction Step Six
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0.5 g
Type
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Reaction Step Seven

Synthesis routes and methods V

Procedure details

Similar tests were made in which low pH N-S solution type fertilizers were produced by mixing commercial nitrogen solution (35 percent CO(NH2)2, 45 percent HN4NO3, and 20 percent H2O) with urea and sulfuric acid. When only the nitrogen solution was mixed with sulfuric acid and water to produce a 25 percent N and 4 percent S grade, a large amount of urea and ammonium sulfate crystals formed in the fluid and it solidified. When urea was substituted for part of the nitrogen solution, less crystallization was observed in the fluid products. When the CO(NH2)2, N:NH4NO3, N mole ratio was increased to 11.3, a clear solution resulted which remained free of crystals for several weeks at room temperature. A grade which contained 25 percent N and 4 percent S with a CO(NH2)2, N:NH4NO3, N mole ratio of 12.0 had a salt-out temperature of 45° F. This solution was mixed with the 8- 24-0 described earlier to produce N-P-S grades. The pH of the product was 1.7. This 25-0-0-4S was also used with phosphoric acid and potash (KCl) to produce mixtures that contain potassium such as an 8-8-8-1.3S. This mixture has a salting-out temperature of -8° F.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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